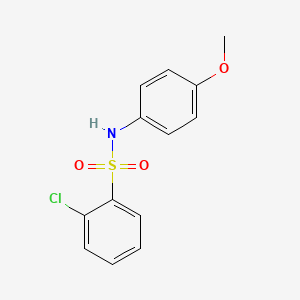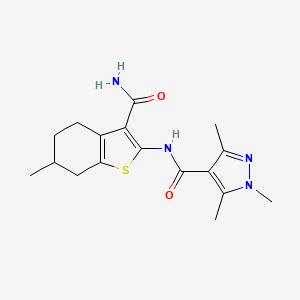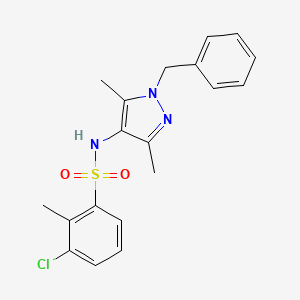
2-chloro-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11Cl2NO3S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a methoxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells and is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to cell death. The compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-chloro-4-methoxyphenyl)benzenesulfonamide
- 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- 4-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzenesulfonamide
Uniqueness
2-chloro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both a chloro and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H12ClNO3S |
|---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
InChI Key |
UUDCCHZBUILOIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961978.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B10961981.png)
![4-{(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl propanoate](/img/structure/B10961987.png)


![2-{5-[(4-Chloro-2-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10962004.png)
![N'-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B10962009.png)
![Ethyl 5-carbamoyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10962013.png)
![1-ethyl-3-methyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10962018.png)
![propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10962026.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10962027.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10962034.png)
![Propan-2-yl 4-{[(3-acetylphenyl)carbamoyl]amino}benzoate](/img/structure/B10962043.png)

